Bis(dibenzylideneacetone)palladium Bis(dibenzylideneacetone)palladium Dibenzylideneacetone or dibenzalacetone, often abbreviated dba, is an organic compound with the formula C17H14O. It is a bright-yellow solid insoluble in water, but soluble in ethanol. Dibenzylideneacetone is used as a sunscreen component and as a ligand in organometallic chemistry, for instance in tris(dibenzylideneacetone)dipalladium(0). In this case, it is a labile ligand that is easily displaced by stronger ligands like triphenylphosphine, hence it serves a useful entry point into palladium(0) chemistry. (L2096)
Brand Name: Vulcanchem
CAS No.: 32005-36-0
VCID: VC21139265
InChI: InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11+,14-12+
SMILES: C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd]
Molecular Formula: C17H14O
Molecular Weight: 234.29 g/mol

Bis(dibenzylideneacetone)palladium

CAS No.: 32005-36-0

Cat. No.: VC21139265

Molecular Formula: C17H14O

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Bis(dibenzylideneacetone)palladium - 32005-36-0

Specification

Description Dibenzylideneacetone or dibenzalacetone, often abbreviated dba, is an organic compound with the formula C17H14O. It is a bright-yellow solid insoluble in water, but soluble in ethanol. Dibenzylideneacetone is used as a sunscreen component and as a ligand in organometallic chemistry, for instance in tris(dibenzylideneacetone)dipalladium(0). In this case, it is a labile ligand that is easily displaced by stronger ligands like triphenylphosphine, hence it serves a useful entry point into palladium(0) chemistry. (L2096)
CAS No. 32005-36-0
Molecular Formula C17H14O
Molecular Weight 234.29 g/mol
IUPAC Name (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one
Standard InChI InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11+,14-12+
Standard InChI Key WMKGGPCROCCUDY-PHEQNACWSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2
SMILES C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd]
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2

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